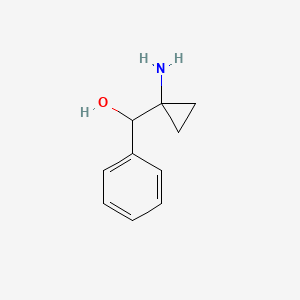

(1-Aminocyclopropyl)(phenyl)methanol

描述

Significance of Aminocyclopropylmethanols in Advanced Organic Synthesis and Medicinal Chemistry Research

The aminocyclopropylmethanol functional group is a valuable structural motif in both organic synthesis and medicinal chemistry. The cyclopropane (B1198618) ring, being the smallest carbocycle, imparts unique structural and physicochemical properties to molecules. chemenu.com Its rigid, three-dimensional structure is a key feature, offering a level of conformational constraint that is highly sought after in drug design. longdom.org This rigidity can help to lock a molecule into a specific bioactive conformation, potentially leading to enhanced binding affinity and potency. acs.org

In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group can significantly alter a molecule's properties. It can improve metabolic stability, enhance biological activity, and limit polypeptide conformation to slow hydrolysis. chemenu.comnih.gov The strained nature of the cyclopropane ring also provides a reactive handle for synthetic chemists, making it a versatile intermediate for constructing more complex molecular frameworks. researchgate.net The amino alcohol portion of these molecules is also significant, as this functional group is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets. nih.govresearchgate.net The combination of the aminocyclopropyl unit with other scaffolds, such as the phenyl group in the titular compound, creates a diverse chemical space for the development of novel therapeutic agents. longdom.org

Historical Context and Evolution of Research on Cyclopropyl-Containing Amino Alcohols

The investigation into cyclopropane-containing compounds has a rich history. Initially, the high ring strain and unique bonding of cyclopropanes made them subjects of fundamental academic curiosity. researchgate.net Early synthetic methods, such as the Simmons-Smith reaction, provided foundational pathways to construct the cyclopropane ring, paving the way for more complex derivatives. wikipedia.org

The transition from academic curiosity to practical application occurred as chemists began to recognize the profound impact that the cyclopropyl moiety could have on molecular properties. acs.org In the realm of amino acids and their derivatives, the introduction of a cyclopropane ring was found to create conformationally rigid analogs of naturally occurring amino acids. researchgate.net This discovery was pivotal, as it allowed for the systematic study of how molecular shape influences biological activity. Over the past few decades, research has intensified, moving from the synthesis of simple cyclopropyl-containing building blocks to their incorporation into complex, biologically active molecules. researchgate.net The development of modern stereoselective synthetic methods has further accelerated this evolution, enabling the precise synthesis of a wide variety of stereochemically defined aminocyclitol and amino alcohol analogs for in-depth structure-activity relationship studies. nih.govresearchgate.net

Scope and Academic Relevance of Studying (1-Aminocyclopropyl)(phenyl)methanol

The academic relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. While extensive research on this specific molecule is not widely documented in publicly available literature, its constituent parts—the aminocyclopropyl group and the phenylmethanol scaffold—are both of significant interest.

The phenylmethanol (or benzyl (B1604629) alcohol) moiety is a common structural feature in a vast array of organic compounds and natural products. The study of how the aminocyclopropyl group modifies the properties and reactivity of the phenylmethanol core is a relevant area of academic inquiry. For instance, the rigid cyclopropyl group can influence the orientation of the phenyl ring and the alcohol group, which could have implications for its interaction with other molecules or biological targets.

Furthermore, this compound serves as a valuable intermediate in synthetic chemistry. The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the elaboration of the molecule into a diverse range of derivatives. These derivatives could be explored for various applications, from catalysis to the development of novel pharmaceutical agents, leveraging the beneficial properties imparted by the cyclopropyl ring. chemenu.comlongdom.org The synthesis and study of this compound contribute to the broader understanding of how to manipulate and utilize strained ring systems in the design of functional molecules.

Structure

3D Structure

属性

IUPAC Name |

(1-aminocyclopropyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYNKHFSOBSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67997-54-0 | |

| Record name | (1-aminocyclopropyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Aminocyclopropyl Phenyl Methanol and Its Stereoisomers

Direct Synthetic Routes to the (1-Aminocyclopropyl)(phenyl)methanol Core Structure

Direct methods for assembling the this compound framework often involve the formation of key carbon-carbon or carbon-heteroatom bonds in the final stages of the synthesis. These routes are designed for efficiency and convergence.

A primary strategy for constructing the carbinol functionality of this compound involves the addition of organometallic reagents to a suitable ketonic precursor, such as 1-aminocyclopropyl phenyl ketone. Grignard reagents, classic organomagnesium halides, are particularly useful for this transformation due to their high reactivity and commercial availability. missouri.educerritos.edumnstate.eduamherst.edud-nb.info

The general reaction involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the carbonyl carbon of a 1-aminocyclopropyl ketone derivative. This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol. missouri.eduamherst.edu The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it stabilizes the Grignard reagent. cerritos.edud-nb.info

| Reagent 1 | Reagent 2 | Solvent | Product | Ref. |

| 1-Aminocyclopropyl phenyl ketone | Phenylmagnesium bromide | Diethyl ether | This compound | missouri.edu |

| 1-(N-protected-amino)cyclopropyl phenyl ketone | Phenylmagnesium bromide | Tetrahydrofuran (THF) | N-protected-(1-Aminocyclopropyl)(phenyl)methanol | cerritos.edu |

A significant challenge in this approach is the potential for side reactions. The Grignard reagent is a strong base and can react with the acidic proton of the amino group. missouri.edu To circumvent this, the amino group is often protected with a suitable protecting group, such as a benzyl (B1604629) or tert-butoxycarbonyl (Boc) group, prior to the Grignard reaction. This protecting group can be removed in a subsequent step to yield the final product.

Reductive methods provide an alternative pathway to the carbinol and alcohol functionalities within the target molecule. These strategies typically involve the reduction of a carbonyl group in a precursor molecule. For instance, the reduction of a 1-aminocyclopropyl phenyl ketone can yield the desired this compound.

A variety of reducing agents can be employed for this transformation, with the choice often influencing the stereochemical outcome of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst, such as palladium or platinum, can also be utilized.

Reductive amination is another powerful strategy that can be adapted for the synthesis of the target compound. This method involves the reaction of a ketone with an amine in the presence of a reducing agent. youtube.com For example, 1-phenyl-2-propanone can react with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form 2-amino-1-phenylpropane. youtube.com A similar approach could be envisioned for the synthesis of this compound by starting with a suitable cyclopropyl (B3062369) ketone precursor.

The stereoselectivity of these reductions can often be controlled by the choice of reagents and reaction conditions. For example, the use of bulky reducing agents can lead to the preferential formation of one diastereomer over another.

The synthesis of complex molecules like this compound often requires multi-step sequences. udel.edumedium.com These can be broadly categorized as linear or convergent syntheses. wikipedia.org

The choice between a linear and convergent strategy depends on the specific target and the availability of starting materials. Multi-step syntheses often involve a variety of chemical transformations, including protection/deprotection steps, functional group interconversions, and carbon-carbon bond-forming reactions. medium.com

Stereoselective and Asymmetric Synthesis of this compound Frameworks

The presence of stereocenters in this compound necessitates the development of stereoselective and asymmetric synthetic methods to control the three-dimensional arrangement of atoms in the molecule. chiralpedia.com

The enantioselective synthesis of cyclopropane (B1198618) amino alcohols is a key challenge in the preparation of optically pure this compound. nih.gov This involves the creation of the chiral cyclopropane ring and the introduction of the amino and alcohol functionalities with high stereocontrol.

Asymmetric cyclopropanation reactions are powerful tools for the enantioselective synthesis of cyclopropanes. acs.orgnih.govchem-station.com These reactions typically involve the transfer of a carbene or carbenoid species to an alkene in the presence of a chiral catalyst. researchgate.net The catalyst, often a transition metal complex with a chiral ligand, controls the facial selectivity of the carbene addition, leading to the formation of one enantiomer of the cyclopropane product in excess. organic-chemistry.org

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for cyclopropanation. wikipedia.orgnih.gov Asymmetric versions of this reaction have been developed using chiral ligands or auxiliaries. chem-station.com For example, the Charette asymmetric cyclopropanation employs a chiral dioxaborolane ligand to direct the stereochemical outcome. chem-station.com

Another important class of asymmetric cyclopropanation reactions involves the use of diazo compounds as carbene precursors in the presence of chiral rhodium or copper catalysts. organic-chemistry.org These catalysts can achieve high levels of enantioselectivity for a wide range of alkenes. Engineered enzymes, such as myoglobin (B1173299) variants, have also been shown to catalyze asymmetric cyclopropanation reactions with high efficiency and stereoselectivity. rochester.edu

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity in these transformations.

| Catalyst System | Alkene Substrate | Carbene Precursor | Enantiomeric Excess (ee) | Ref. |

| Chiral Rhodium(II) Complex | Styrene (B11656) | Ethyl diazoacetate | >95% | organic-chemistry.org |

| Chiral Copper(I)-Bis(oxazoline) Complex | Styrene | Phenyliodonium ylide | up to 97.5% | acs.org |

| Engineered Myoglobin | Styrene | Ethyl diazoacetate | up to 99.9% | rochester.edu |

These asymmetric cyclopropanation methods provide a powerful means to access chiral cyclopropane building blocks that can be further elaborated to synthesize enantiomerically pure this compound.

Enantioselective Formation of Cyclopropane Amino Alcohols

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of structures like this compound, chiral auxiliaries can be employed to control the formation of one or both stereocenters.

One widely used class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. These can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. nih.gov For instance, an N-acyl oxazolidinone could be used in a cyclopropanation reaction where the stereodirecting group biases the approach of the carbene source, leading to an enantioenriched cyclopropyl derivative.

Another relevant auxiliary is (1S,2R)-2-aminocyclopentan-1-ol, which can form a conformationally constrained oxazolidinone. This auxiliary has demonstrated high diastereofacial selectivity (>99% de) in asymmetric aldol reactions, a transformation analogous to the addition of a nucleophile to a carbonyl group, which is a key step in forming the carbinol center of the target molecule. nih.gov Similarly, derivatives of (-)-8-phenylmenthol (B56881) are effective due to their bulky nature and potential for π-stacking interactions, which effectively shield one face of the reactant molecule. researchgate.net

The application of 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary is particularly relevant due to its structural similarity to part of the target molecule. mdpi.com It can be used to form chiral imines or amides, which then undergo diastereoselective reactions. The auxiliary guides the approach of reagents, establishing the stereochemistry of adjacent centers before its cleavage. mdpi.com

Table 1: Examples of Chiral Auxiliaries and Their Applications in Stereoselective Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95% | |

| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Aldol Reactions | >99% | nih.gov |

| (-)-8-Phenylmenthol | Diels-Alder Reactions | 87–96% | researchgate.net |

| 1-Phenylethylamine (α-PEA) | Alkylation of Chiral Imides | High | mdpi.com |

Asymmetric Induction in Aminocyclopropane Ring Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral element present in the substrate, reagent, or catalyst. msu.edu In the context of this compound, this is crucial for establishing the stereochemistry of the 1-aminocyclopropane moiety.

A powerful method for the asymmetric synthesis of 1-aminocyclopropane derivatives involves the use of diketopiperazine templates derived from chiral amino acids. rsc.org For example, a chiral diketopiperazine can be converted into an exocyclic methylene (B1212753) derivative. The subsequent conjugate addition of a sulfur or phosphorus ylide to this Michael acceptor proceeds with high diastereofacial selectivity, effectively forming the cyclopropane ring. rsc.org This methodology has been shown to produce diketopiperazinespirocyclopropanes with greater than 98% diastereomeric excess (d.e.). rsc.org Subsequent deprotection and hydrolysis yield the desired enantioenriched 1-aminocyclopropane-1-carboxylic acid, a close analog and potential precursor to the target structure. rsc.orgbath.ac.uk

This strategy leverages the rigid conformation of the diketopiperazine scaffold, where one face of the double bond is sterically shielded by a substituent (e.g., from valine), directing the incoming nucleophile to the opposite face. This leads to a predictable and high degree of asymmetric induction in the formation of the three-membered ring. rsc.org

Kinetic Resolution Strategies for Chiral Intermediates

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org This strategy can be applied to chiral intermediates in the synthesis of this compound, such as a racemic cyclopropyl carbinol or a precursor amino alcohol.

Enzymatic kinetic resolution is a particularly effective method. Lipases, for instance, are commonly used to selectively acylate one enantiomer of a racemic alcohol. researchgate.net The reaction of a racemic intermediate, such as (±)-(1-aminocyclopropyl)(phenyl)methanol, with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) would ideally lead to the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. nih.govmdpi.com This allows for the separation of the unreacted (S)-alcohol from the acylated (R)-acetate, both in high enantiomeric excess.

Table 2: Representative Enzymatic Kinetic Resolutions of Alcohols

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized in situ. This allows, in principle, for the conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. nih.gov This can be achieved by combining an enzymatic resolution with a compatible racemization catalyst, such as a ruthenium complex. nih.gov

Diastereoselective Control in Functionalized Cyclopropyl Carbinol Synthesis

Diastereoselective synthesis is critical when a molecule contains multiple stereocenters, as it controls the relative stereochemistry. In the synthesis of this compound, the relationship between the C1-amino group and the carbinol stereocenter must be controlled.

A powerful strategy for diastereoselective synthesis of cyclopropyl carbinols is the substrate-directed Simmons-Smith cyclopropanation. researchgate.netnih.gov In this reaction, a hydroxyl group in an allylic or homoallylic alcohol can coordinate to the zinc-carbenoid reagent (EtZnCH₂I), directing the delivery of the methylene group to one of the diastereotopic faces of the double bond. researchgate.netacs.org This approach has been demonstrated with alkenyl cyclopropyl carbinol derivatives, where the existing cyclopropyl carbinol moiety directs the cyclopropanation of a nearby double bond with exceptional diastereoselectivity (dr > 98:2). researchgate.netacs.orgnih.gov The rigidity of the cyclopropyl core enhances this directing effect, making it a reliable platform for stereoselective synthesis. nih.govacs.org

By analogy, a precursor containing a phenyl-substituted allylic alcohol could undergo a directed cyclopropanation to establish the relative stereochemistry between the hydroxyl group and the newly formed cyclopropane ring. Subsequent introduction of the amino group at C1 would complete the synthesis. The stereochemistry of the resulting cyclopropyl carbinols can often be assigned based on X-ray crystallography or by analyzing the H-H coupling constants in NMR spectroscopy. nih.gov

Strategies for Controlling Absolute and Relative Stereochemistry

Achieving total stereochemical control in the synthesis of a specific stereoisomer of this compound requires a cohesive strategy that governs both absolute and relative configurations. ethz.chrijournals.com This is typically accomplished by combining the methodologies described previously. researchgate.net

A synthetic plan could start with a chiral pool approach, using an enantiomerically pure starting material like a phenyl-substituted amino acid to set the first stereocenter. mdpi.com Alternatively, an asymmetric catalytic reaction , such as an enantioselective epoxidation or cyclopropanation, could establish the initial stereocenter on a prochiral substrate. nih.gov

Once the first stereocenter is set, it can direct the formation of the second. This is known as substrate-controlled diastereoselection . For example, if the chiral carbinol center is formed first, its hydroxyl group can direct a subsequent diastereoselective reaction to form the aminocyclopropane ring. Conversely, if an enantioenriched aminocyclopropane precursor is synthesized first (e.g., via an auxiliary-mediated method), the chiral amine or a derivative can direct the diastereoselective addition of a phenyl group to an adjacent carbonyl, forming the carbinol center. rsc.orgmdpi.com

If a racemic or diastereomeric mixture is formed at any stage, kinetic resolution can be employed to isolate the desired stereoisomer. wikipedia.org The combination of these strategies—using chiral auxiliaries, asymmetric catalysis, substrate-directed reactions, and resolution techniques—provides a powerful toolkit for the stereocontrolled synthesis of complex targets like this compound. ethz.ch

Catalytic Approaches in the Synthesis of this compound Architectures

Catalysis offers efficient and atom-economical routes to complex molecules. Transition metal catalysis, in particular, provides powerful tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing the this compound framework.

Transition Metal-Catalyzed Cyclopropanation and Coupling Reactions

Transition metals are highly effective in catalyzing cyclopropanation reactions. Engineered enzymes, such as myoglobin variants, can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from vinylarenes and diazoketone carbene donors. rochester.edu These cyclopropyl ketones are versatile intermediates that can be further elaborated, for example, through reduction to the carbinol and subsequent amination to access the target structure.

Furthermore, transition metal-catalyzed cross-coupling reactions are indispensable for assembling the final molecular architecture. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. acs.org This reaction has been successfully applied to the challenging N-arylation of cyclopropylamine (B47189). nih.govacs.org Recent developments have enabled these couplings to be performed with a wide range of (hetero)aryl chlorides at room temperature using specialized phosphine (B1218219) ligands. acs.orgchemrxiv.orgnih.gov Such a reaction could be envisioned to couple a protected (1-aminocyclopropyl)methanol (B18537) fragment with an aryl halide.

Rhodium and nickel catalysts have also been shown to mediate reactions of cyclopropenyl carbinols, leading to functionalized alkylidenecyclopropanes through an addition-elimination strategy. acs.org While this transformation alters the cyclopropane ring, it highlights the diverse reactivity of cyclopropane derivatives under transition metal catalysis, opening avenues for novel synthetic disconnections. acs.orgresearchgate.netdoi.orgdntb.gov.ua

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aminocyclopropane-1-carboxylic acid |

| Vinyl acetate |

| Isopropenyl acetate |

| 1-Phenylethylamine (α-PEA) |

| (-)-8-Phenylmenthol |

| (1S,2R)-2-Aminocyclopentan-1-ol |

| Diketopiperazine |

Organocatalytic Methods for Stereoselective Cyclopropylamine Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. For the stereoselective synthesis of the cyclopropylamine core of this compound, chiral phosphoric acids (CPAs) and proline-based catalysts are of particular importance.

Chiral phosphoric acids, a class of Brønsted acid organocatalysts, can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of a reaction. In the context of cyclopropane synthesis, CPAs can catalyze the formal [2+1] cycloaddition of suitable precursors. For instance, the reaction of a styrenyl derivative with a diazo compound or an ylide in the presence of a CPA can lead to the formation of a phenyl-substituted cyclopropane with high enantioselectivity. Subsequent functionalization can then introduce the amino and hydroxyl groups. The catalyst's steric and electronic properties are crucial in achieving high levels of stereocontrol.

Proline and its derivatives are another cornerstone of organocatalysis, often operating via enamine or iminium ion intermediates. While direct proline-catalyzed cyclopropanation is less common, these catalysts are highly effective in asymmetric Michael additions, which can be a key step in a Michael-Initiated Ring Closure (MIRC) sequence to form cyclopropanes. By carefully selecting the substrates and reaction conditions, it is possible to construct the cyclopropane ring with pendant groups that can be readily converted to the desired amino and hydroxyl functionalities.

Below is a table summarizing representative results for organocatalytic cyclopropanation reactions applicable to the synthesis of precursors for this compound.

| Catalyst | Reactant A | Reactant B | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Styrene | Ethyl diazoacetate | >20:1 | up to 98% |

| (S)-Proline | Cinnamaldehyde (B126680) | Dimethyl malonate | 10:1 | 95% |

| Diphenylprolinol Silyl Ether | α,β-Unsaturated aldehyde | Sulfur ylide | >20:1 | up to 99% |

Biocatalytic and Enzymatic Transformations for Chiral Alcohol Production

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. For producing the chiral alcohol moiety of this compound, enzymatic kinetic resolution is a particularly effective strategy. Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

In a typical kinetic resolution of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) is used in a non-polar organic solvent with an acyl donor like vinyl acetate. The enzyme will preferentially acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. Both the acylated product and the remaining alcohol can then be isolated in high enantiomeric purity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity.

Transaminases are another class of enzymes that can be employed for the asymmetric synthesis of chiral amines. While their primary application is the conversion of ketones to amines, they can also be used in the kinetic resolution of racemic amines. This approach could be applied to a precursor of the target molecule where the amino group is already present.

The following table presents typical results for the lipase-catalyzed kinetic resolution of racemic secondary alcohols, which is a relevant model for the synthesis of enantiopure this compound. polimi.itnih.govmdpi.com

| Enzyme | Racemic Alcohol | Acyl Donor | Enantiomeric Excess of Unreacted Alcohol (ee) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Vinyl acetate | >99% | >200 |

| Pseudomonas cepacia Lipase (PSL) | 1-Phenylpropan-1-ol | Isopropenyl acetate | 98% | 150 |

| Candida rugosa Lipase (CRL) | 1-(4-Chlorophenyl)ethanol | Vinyl acetate | 95% | 80 |

Phase-Transfer Catalysis in Cyclopropane Formation

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in different phases, such as a solid and a liquid or two immiscible liquids. In the context of cyclopropane synthesis, chiral phase-transfer catalysts can be used to achieve high levels of stereocontrol in Michael-Initiated Ring Closure (MIRC) reactions. mdpi.com

The MIRC reaction typically involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. A chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, can be used as the phase-transfer catalyst. This catalyst transports the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. The chiral environment provided by the catalyst directs the approach of the nucleophile to the alkene, leading to an enantioselective Michael addition. The subsequent intramolecular substitution then proceeds to form the cyclopropane ring with the desired stereochemistry.

This method is particularly useful for the synthesis of highly functionalized cyclopropanes, which can then be converted to this compound. For example, the reaction of a chalcone (B49325) derivative with a malonic ester derivative in the presence of a chiral phase-transfer catalyst and a base can yield a highly substituted cyclopropane with excellent diastereo- and enantioselectivity.

Key parameters for a successful asymmetric phase-transfer catalyzed cyclopropanation are summarized in the table below.

| Chiral Catalyst | Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona-derived Quaternary Ammonium Salt | Chalcone | Diethyl bromomalonate | >95:5 | up to 96% |

| Maruoka Catalyst | Nitro-styrene | Glycine Schiff base | >20:1 | up to 99% |

| O'Donnell Catalyst | Acrylate | Benzyl bromide | 10:1 | 92% |

Synthesis of Advanced Intermediates and Synthon Precursors for this compound

The synthesis of this compound often proceeds through the construction of key intermediates that already contain the cyclopropane ring or precursors that can be readily cyclized.

Two of the most powerful and versatile methods for the construction of the cyclopropane ring are the Kulinkovich reaction and the Simmons-Smith reaction.

The Kulinkovich reaction allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org A modification of this reaction, the Kulinkovich-de Meijere reaction, utilizes amides as starting materials to directly produce cyclopropylamines. organic-chemistry.org This is a highly convergent approach to intermediates for this compound. The reaction proceeds through a titanacyclopropane intermediate which then reacts with the carbonyl group of the amide.

The Simmons-Smith reaction is a classic method for cyclopropanation that involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govub.ac.idwikipedia.orgnih.govresearchgate.net This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of precursors to this compound, a cinnamyl alcohol derivative can be used as the starting alkene. The directing effect of the hydroxyl group can lead to high diastereoselectivity in the cyclopropanation. Asymmetric versions of the Simmons-Smith reaction have been developed using chiral ligands or auxiliaries to achieve high enantioselectivity. nih.gov

A comparison of these two key cyclopropanation reactions is provided in the table below.

| Reaction | Starting Material | Key Reagents | Product | Key Features |

| Kulinkovich-de Meijere | Amide | Grignard reagent, Ti(OiPr)₄ | Cyclopropylamine | Direct formation of the amino-substituted cyclopropane ring. |

| Simmons-Smith | Alkene (e.g., Cinnamyl alcohol) | CH₂I₂, Zn-Cu couple | Cyclopropane | Stereospecific, hydroxyl group can direct the stereochemistry. |

The phenyl and amino groups can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains the phenyl group, such as cinnamaldehyde or a cinnamic acid derivative. The cyclopropane ring can then be formed, followed by the introduction of the amino group.

Alternatively, a palladium-catalyzed cross-coupling reaction can be used to introduce the phenyl group onto a pre-formed cyclopropane ring. For example, a cyclopropylamine derivative can be coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This approach offers flexibility in the choice of the phenyl substituent.

The amino group can be introduced via several methods. As mentioned, the Kulinkovich-de Meijere reaction provides a direct route to cyclopropylamines. organic-chemistry.org Other methods include the Curtius rearrangement of a cyclopropanecarboxylic acid derivative or the reductive amination of a cyclopropyl ketone. For stereoselective amination, biocatalytic methods employing transaminases can be highly effective.

Chemical Derivatization and Analog Synthesis of this compound

The chemical derivatization of this compound allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties. The primary sites for derivatization are the amino and hydroxyl groups.

The amino group can be readily acylated to form a variety of amides. This can be achieved by reacting the parent compound with an acid chloride, anhydride, or carboxylic acid in the presence of a coupling agent. For example, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. The amino group can also be alkylated or arylated to produce secondary or tertiary amines.

The hydroxyl group can be converted to esters or ethers. Esterification can be carried out using acid chlorides or anhydrides, while etherification can be achieved by reaction with an alkyl halide in the presence of a base. These derivatizations can significantly alter the lipophilicity and other physicochemical properties of the molecule.

Furthermore, analogs of this compound can be synthesized by modifying the phenyl ring or the cyclopropane core. For example, substituted phenyl derivatives can be prepared by using appropriately substituted starting materials in the synthetic routes described above. The synthesis of analogs with different substituents on the cyclopropane ring would require the use of more complex cyclopropanation strategies.

Functional Group Interconversions on the Amino Functionality

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties. Standard transformations such as N-acylation and N-alkylation are commonly employed.

N-Acylation: The amino group readily reacts with various acylating agents to form stable amide derivatives. nih.gov This transformation is a powerful tool for introducing diverse functional groups and for protecting the amino group during subsequent synthetic steps. nih.govresearchgate.net Common reagents include acyl chlorides, anhydrides, and activated esters. The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation under mild conditions, which is particularly important for preserving the stereochemical integrity of chiral centers. researchgate.net For instance, chiral amino acid-derived formamides are versatile components in multicomponent reactions. nih.gov

N-Alkylation: The introduction of alkyl groups to the amino functionality can be achieved through several methods. acsgcipr.orgresearchgate.net Reductive amination or nucleophilic substitution with alkyl halides are traditional pathways, though they can sometimes suffer from poor selectivity and the formation of stoichiometric byproducts. nih.gov More modern, greener approaches utilize alcohols as alkylating agents in the presence of a suitable catalyst, producing water as the only byproduct. nih.govnih.gov Protecting groups, such as the 9-phenyl-9-fluorenyl (Pf) group, are instrumental in preventing racemization in α-amino compounds during synthetic manipulations like alkylation. mdpi.com

| Transformation | Reagents/Conditions | Product Type | Key Advantages |

|---|---|---|---|

| N-Acylation | Acyl Chlorides, Anhydrides, Activated Esters, Coupling Reagents (e.g., HOBt) | Amides | Robust reaction, wide variety of substituents can be introduced, provides protection. nih.govresearchgate.net |

| N-Alkylation | Alkyl Halides/Base; Alcohols/Catalyst (Hydrogen Borrowing) | Secondary/Tertiary Amines | Catalytic methods are atom-economic and environmentally friendly. nih.govnih.gov |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., TsCl, MsCl)/Base | Sulfonamides | Creates stable derivatives with distinct electronic properties. |

| N-Protection | Boc2O, Fmoc-Cl, PfBr | Carbamates, Fluorenylamines | Prevents unwanted side reactions and can prevent racemization. mdpi.com |

Modifications at the Carbinol Hydroxyl Group

The secondary benzylic hydroxyl group is another critical handle for synthetic modification. Its reactivity allows for the formation of ethers and esters, or its replacement by other functional groups, which can significantly alter the molecule's polarity, stability, and biological interactions.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.comyoutube.com For more sensitive substrates, milder conditions using coupling reagents can be employed to facilitate the reaction at room temperature and minimize side reactions. nih.gov A variety of solid acid catalysts have also been developed for esterification reactions. manchester.ac.ukabo.fi

Etherification: Formation of an ether linkage (C-O-R) can be accomplished via methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be substituted with a halogen, converting it into a good leaving group for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used for converting primary and secondary alcohols to the corresponding alkyl halides. masterorganicchemistry.comchemistrysteps.comchadsprep.com These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions and potential carbocation rearrangements. libretexts.orglibretexts.org The reaction with SOCl₂ in the presence of pyridine (B92270) and with PBr₃ typically proceeds with an inversion of stereochemistry via an Sₙ2 mechanism. chemistrysteps.comchadsprep.com

| Transformation | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid/H⁺; Acyl Chloride/Pyridine; Coupling Reagents | Esters | Modifies polarity and can act as a prodrug strategy. masterorganicchemistry.com |

| Etherification | NaH then R-X (Williamson Synthesis) | Ethers | Increases lipophilicity. |

| Chlorination | SOCl₂ | Alkyl Chloride | Proceeds via Sₙ2 with inversion of configuration. masterorganicchemistry.comchemistrysteps.com |

| Bromination | PBr₃ | Alkyl Bromide | Proceeds via Sₙ2 with inversion of configuration. masterorganicchemistry.comchemistrysteps.com |

Ring Substitutions on the Phenyl and Cyclopropyl Groups

Introducing substituents directly onto the phenyl or cyclopropyl rings of the final this compound molecule can be challenging. Therefore, the more common and versatile approach is to employ starting materials that already contain the desired substituents.

Phenyl Group Modifications: The most efficient strategy for synthesizing analogs with substituted phenyl rings is to begin with a substituted precursor, such as a substituted phenylacetonitrile. nih.gov Phenylacetonitrile and its derivatives are common starting materials in syntheses that generate the cyclopropane ring, for example, via condensation and cyclization reactions. orgsyn.org This approach allows for the introduction of a wide variety of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. Direct modification of the phenyl ring on the final molecule via electrophilic aromatic substitution (SEAr) is also a possibility. wikipedia.orgmasterorganicchemistry.com However, the reaction conditions must be carefully chosen to avoid side reactions involving the amino and hydroxyl groups. masterorganicchemistry.comyoutube.com The directing effects of the (1-aminocyclopropyl)methanol substituent would also need to be considered.

Cyclopropyl Group Modifications: Direct C-H functionalization of the cyclopropane ring is synthetically difficult and rare. The preferred method for obtaining derivatives with substituents on the cyclopropyl ring is to build the ring from appropriately substituted precursors. This often involves cyclopropanation reactions of alkenes that already bear the desired functional groups. Syntheses of various substituted β-phenylalanine derivatives, which can be structural analogs, often rely on metallocatalysis and asymmetric synthesis to build complexity early in the synthetic route. nih.gov

| Ring | Methodology | Typical Precursors | Key Considerations |

|---|---|---|---|

| Phenyl | Synthesis from Substituted Precursors | Substituted Phenylacetonitriles, Benzaldehydes, or Phenylacetic Acids | Allows for precise control over substituent placement and type. orgsyn.orggoogle.com |

| Phenyl | Direct Electrophilic Aromatic Substitution (SEAr) | This compound | Requires protection of -NH₂ and -OH groups; regioselectivity can be an issue. wikipedia.orgresearchgate.net |

| Cyclopropyl | Synthesis from Substituted Precursors | Substituted Alkenes for Cyclopropanation | Direct substitution on the cyclopropane ring is generally not feasible. |

Elucidation of Reaction Mechanisms Pertaining to 1 Aminocyclopropyl Phenyl Methanol Synthesis and Transformations

Mechanistic Studies of Cyclopropane (B1198618) Ring Formation and Expansion

The formation of the cyclopropane ring is a cornerstone of the synthesis of (1-Aminocyclopropyl)(phenyl)methanol and related derivatives. The high ring strain of the three-membered ring makes these compounds both interesting synthetic targets and highly reactive. libretexts.orgnih.gov Several mechanistic pathways are employed for the construction of cyclopropane rings, with the choice of method influencing the stereochemistry and yield of the final product.

One of the most common methods involves the reaction of an alkene with a carbene or a carbenoid. libretexts.org Carbenes, such as methylene (B1212753) (CH₂), are neutral species with a divalent carbon atom containing six valence electrons. libretexts.org The reaction proceeds via a concerted cycloaddition where the carbene adds across the double bond of an alkene, breaking the pi bond to form two new sigma bonds, thus creating the cyclopropane ring. The stereochemistry of the starting alkene is typically retained in the product. libretexts.org For instance, the reaction of styrene (B11656) with a suitable aminocarbene precursor would be a plausible route to the aminocyclopropyl core.

Another significant strategy is the Michael Initiated Ring Closure (MIRC) reaction. This approach is a versatile method for generating cyclopropane rings with high enantioselectivity. rsc.org The mechanism involves the conjugate addition of a nucleophile to an activated alkene (Michael addition), creating an enolate intermediate. This is followed by an intramolecular nucleophilic substitution (ring closure) where the enolate displaces a leaving group to form the three-membered ring.

The cyclopropane ring, once formed, can undergo expansion or ring-opening reactions, particularly when activated by adjacent functional groups like the hydroxyl group in a cyclopropanol (B106826) system. nih.gov These reactions often proceed through radical pathways. For example, an oxygen-centered radical can be generated from the cyclopropanol moiety, which then triggers the homolytic cleavage of one of the strained C-C bonds of the cyclopropane ring. nih.gov This ring fission results in the formation of a more stable alkyl radical, which can then participate in further cyclization or functionalization reactions. nih.gov

| Mechanism | Key Intermediates | Key Features | Stereochemical Outcome |

|---|---|---|---|

| Carbene Addition | Carbene/Carbenoid | Addition across an alkene double bond. libretexts.org | Stereospecific; retains alkene geometry. libretexts.org |

| Michael Initiated Ring Closure (MIRC) | Enolate | Conjugate addition followed by intramolecular substitution. rsc.org | Can be highly enantioselective. rsc.org |

| Intramolecular Substitution | Anion | 3-exo-tet cyclization of 1,3-dihalopropanes. organic-chemistry.org | Dependent on substrate and conditions. |

Detailed Analysis of Nucleophilic Substitution Pathways (e.g., SN1) in Alcohol Formation

The formation of the alcohol group in this compound involves a nucleophilic substitution reaction where a hydroxyl group replaces a leaving group on the carbon atom adjacent to both the cyclopropyl (B3062369) and phenyl rings. The specific pathway, whether SN1 or SN2, is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Given the structure of the precursor, the benzylic carbon atom is bonded to a phenyl group and a cyclopropyl group, making it sterically hindered. This steric hindrance generally disfavors the backside attack required for an SN2 mechanism. Conversely, the structure is well-suited to stabilize a carbocation intermediate, which is characteristic of an SN1 pathway. The phenyl group can stabilize the positive charge through resonance, and the cyclopropyl group can also provide stabilization through its unique electronic properties, specifically through overlap of the bent C-C bonds with the empty p-orbital of the carbocation.

The SN1 mechanism for the formation of the alcohol would proceed in two steps:

Formation of a Carbocation: The leaving group departs from the substrate, forming a planar cyclopropylphenylmethyl carbocation. This step is typically the slow, rate-determining step of the reaction.

Nucleophilic Attack: A water molecule (or other hydroxyl source) acts as a nucleophile and attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, potentially leading to a racemic mixture of alcohol products if the carbon is a stereocenter. A subsequent deprotonation step yields the final alcohol.

Catalysts can play a significant role in promoting these substitution reactions. For example, methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct nucleophilic substitution of hydroxyl groups in benzylic and other activated alcohols, proceeding through a methoxy (B1213986) ether intermediate. nih.gov

Investigation of Intramolecular Rearrangement Processes in Cyclopropylcarbinol and Aminocyclopropane Systems

Cyclopropylcarbinol and aminocyclopropane systems are prone to intramolecular rearrangements due to the high strain energy of the three-membered ring (approximately 27.5 kcal/mol). nih.gov These rearrangements provide pathways to relieve this strain, leading to the formation of more stable structures.

In cyclopropylcarbinol systems like this compound, rearrangements are often initiated by the formation of a reactive species at the carbinol carbon. If a carbocation is formed at this position (the cyclopropylcarbinyl cation), it can undergo a rapid and often reversible rearrangement to a homoallyl cation, leading to ring-opened products. This process involves the migration of one of the cyclopropane C-C bonds.

Alternatively, radical-mediated rearrangements are also prevalent. nih.gov As mentioned previously, homolytic cleavage of the O-H bond in a cyclopropanol can generate an oxygen-centered radical. nih.gov This is followed by a β-scission event, where the cyclopropane ring opens to form a more stable alkyl radical. nih.gov This ring-opening is a characteristic reaction of the cyclopropane system, driven by the release of ring strain. nih.gov The resulting radical can then be trapped or participate in subsequent cyclization reactions.

In aminocyclopropane systems, similar rearrangements can occur. The presence of the amino group can influence the reaction pathway, potentially through its ability to stabilize adjacent positive charges or radicals, or by acting as an internal nucleophile. Mechanistic studies of enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which processes a related substrate, show complex oxidative transformations that lead to ring fragmentation into products like ethylene. nih.gov While enzymatic, these reactions highlight the inherent reactivity of the aminocyclopropane motif.

Identification and Characterization of Reactive Intermediates

The synthesis and transformation of this compound proceed through various short-lived, high-energy reactive intermediates. Their identification and characterization are key to fully understanding the reaction mechanisms.

Carbenes and Carbenoids: In cyclopropane ring synthesis via addition to alkenes, carbenes (R₂C:) are key intermediates. libretexts.org Dichlorocarbene (Cl₂C), for example, can be generated from chloroform (B151607) and a strong base. libretexts.org Carbenoids, such as those formed in the Simmons-Smith reaction (from CH₂I₂ and a Zn-Cu couple), behave similarly to carbenes but are not technically free carbenes. libretexts.org These intermediates are typically identified by trapping experiments and analysis of the resulting cyclopropane products.

Radical Intermediates: Radical species are central to many ring-opening and rearrangement reactions of cyclopropanes. nih.gov Oxygen-centered radicals (alkoxy radicals) and carbon-centered radicals (alkyl radicals) are formed during oxidative processes. nih.gov These intermediates are often detected using techniques like Electron Spin Resonance (ESR) spectroscopy, which can observe species with unpaired electrons.

Carbocations: In nucleophilic substitution reactions following an SN1 pathway, the formation of a carbocation is the defining step. The cyclopropylphenylmethyl cation is a key intermediate in the formation of the alcohol. Its existence is inferred from kinetic data (rate dependence only on the substrate) and the stereochemical outcome of the reaction (racemization). The stability of this intermediate is crucial for the feasibility of the SN1 pathway.

Anionic Intermediates: Anionic species like enolates are critical in MIRC reactions for cyclopropane formation. rsc.org In other ring-forming reactions, such as the cyclization of 1,3-dihalopropanes with zinc, an organometallic intermediate or an intermediate anion that undergoes intramolecular substitution is involved. organic-chemistry.org Deprotonated amide intermediates have also been characterized in methanolysis reactions. nih.gov

| Intermediate | Associated Reaction Type | Method of Characterization/Inference | Role in Mechanism |

|---|---|---|---|

| Carbene/Carbenoid | Cyclopropanation | Product analysis, trapping experiments. libretexts.org | Adds to an alkene to form the cyclopropane ring. libretexts.org |

| Carbocation | SN1 Substitution | Kinetics, stereochemical analysis. | Electrophilic species attacked by a nucleophile. |

| Radical (Alkoxy, Alkyl) | Ring-Opening/Rearrangement | Electron Spin Resonance (ESR) spectroscopy. nih.gov | Initiates and propagates ring fragmentation. nih.gov |

| Enolate | Michael Initiated Ring Closure (MIRC) | Product analysis, mechanistic studies. rsc.org | Acts as an intramolecular nucleophile for ring closure. rsc.org |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into reaction mechanisms by measuring reaction rates and determining how they are affected by factors such as concentration, temperature, and catalysts. For the multi-step synthesis and transformation of this compound, each step has its own kinetic profile.

The rate of a reaction is determined by its slowest step, known as the rate-determining step (RDS).

In cyclopropane formation via carbene addition, the generation of the carbene can often be the RDS.

In an SN1 reaction to form the alcohol, the RDS is the unimolecular formation of the carbocation. The rate law is expressed as Rate = k[(Substrate)], showing a first-order dependence on the substrate concentration and zero-order dependence on the nucleophile concentration. The stability of the resulting carbocation is a primary determinant of the reaction rate; more stable carbocations form faster.

In radical-mediated ring-opening , the initiation step, such as the homolytic cleavage of a bond to form the initial radical, is often the RDS. nih.gov

Several factors influence the reaction rates:

Temperature: Higher temperatures generally increase the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier.

Catalyst: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. utwente.nlmdpi.com For example, copper catalysts are used in some methanol (B129727) synthesis processes. utwente.nl

Solvent: The polarity of the solvent can significantly affect reaction rates, especially for reactions involving charged intermediates. Polar protic solvents can stabilize the transition state and carbocation intermediate in an SN1 reaction, thus increasing the rate.

Structure of Reactants: Steric hindrance can slow down reactions by impeding the approach of reagents. The electronic effects of substituent groups can also play a major role by stabilizing or destabilizing intermediates and transition states.

While specific kinetic models for the synthesis of this compound are not widely published, general kinetic principles from related systems are applicable. For example, kinetic studies of industrial methanol synthesis (from CO/CO₂) have led to the development of complex rate expressions that account for the adsorption of reactants on catalyst surfaces and the surface reaction as the rate-determining step. nih.govresearchgate.net These studies underscore the importance of identifying the RDS and understanding how different variables affect it to optimize reaction conditions. utwente.nlnih.gov

Stereochemical Control and Chiral Purity in 1 Aminocyclopropyl Phenyl Methanol Chemistry

Determination of Enantiomeric Excess and Diastereomeric Ratio

The quantitative analysis of stereoisomers, specifically the determination of enantiomeric excess (ee) and diastereomeric ratio (dr), is fundamental in the study of (1-Aminocyclopropyl)(phenyl)methanol. Various analytical techniques are employed to accurately measure the relative amounts of enantiomers and diastereomers in a sample.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and highly effective method for determining the enantiomeric composition of chiral compounds. yakhak.org This technique allows for the physical separation of enantiomers, enabling their individual quantification. The choice of the CSP is a critical factor for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the resolution of various chiral amines. yakhak.org The separation mechanism often involves inclusion complexing, where the analyte interacts differently with the chiral cavities of the stationary phase. sigmaaldrich.com For accurate determination of enantiomeric purity, HPLC methods are typically validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). rjptonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for determining the diastereomeric ratio. In the presence of a chiral auxiliary, enantiomers can be converted into diastereomers, which are distinguishable by NMR. The integration of the corresponding peaks in the ¹H or ³¹P NMR spectrum provides a direct measure of the diastereomeric ratio. nih.gov This method relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts. For instance, the use of a chiral boronic acid in conjunction with a stereodefined diol can form a three-component assembly with a primary amine, allowing the determination of its enantiomeric excess by measuring the ratio of the resulting diastereoisomers in the ¹H NMR spectrum. bham.ac.uk It is important to ensure that the formation of one diastereoisomer is not kinetically favored, which could lead to inaccurate results. bham.ac.uk

Circular Dichroism (CD) spectroscopy offers a rapid method for determining enantiomeric excess. This technique measures the differential absorption of left and right-circularly polarized light by a chiral molecule. By creating calibration curves with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov This method has been successfully applied to chiral carboxylates through the study of their association with an achiral copper(II) host using exciton-coupled circular dichroism (ECCD). nih.gov

Below is a table summarizing common analytical techniques used for determining enantiomeric excess and diastereomeric ratios.

| Technique | Principle | Application | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Direct quantification of enantiomers. | Selection of appropriate chiral stationary phase and mobile phase is crucial. yakhak.orgnih.gov |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral auxiliary, resulting in distinct signals. | Determination of diastereomeric ratios and, indirectly, enantiomeric excess. nih.gov | Requires a suitable chiral derivatizing agent or shift reagent; potential for kinetic resolution. bham.ac.uk |

| Circular Dichroism | Differential absorption of circularly polarized light by enantiomers. | Rapid determination of enantiomeric excess. | Requires a chromophore near the stereocenter; calibration with standards of known ee is necessary. nih.gov |

Chromatographic and Crystallization-Based Optical Resolution Techniques for this compound Precursors and Racemates

The separation of racemic mixtures of this compound and its precursors into pure enantiomers is a critical step in obtaining stereochemically defined compounds. This is primarily achieved through chromatographic and crystallization-based methods.

Chromatographic Resolution:

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a dominant technique for the analytical and preparative separation of enantiomers. yakhak.org Polysaccharide-derived CSPs, such as those based on cellulose and amylose carbamates, are widely used and have demonstrated high enantioselectivity for a broad range of compounds, including amines. yakhak.orgnih.gov The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), significantly influences the separation efficiency. yakhak.org

Key factors in developing a successful chiral HPLC separation include:

Chiral Stationary Phase: The chemical nature of the CSP (e.g., cellulose vs. amylose backbone, substituents on the phenylcarbamate) is the most critical parameter. yakhak.org

Mobile Phase: The composition and polarity of the mobile phase affect the retention times and resolution of the enantiomers.

Detection: UV and fluorescence detectors are commonly used for the detection of the separated enantiomers. yakhak.org

Crystallization-Based Resolution:

Diastereomeric salt formation is a classical and industrially viable method for resolving racemates. This technique involves reacting the racemic base, such as a precursor amine of this compound, with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer.

Another approach is preferential crystallization, where a saturated solution of a racemate is seeded with a crystal of one of the enantiomers, inducing the crystallization of that enantiomer. This method is effective for racemates that form conglomerates (a physical mixture of enantiomeric crystals) rather than racemic compounds (where both enantiomers are present in the same crystal lattice).

Methodologies for Absolute Configuration Assignment (e.g., Circular Dichroism Spectroscopy, X-ray Crystallography)

Determining the absolute three-dimensional arrangement of atoms at the stereogenic centers of this compound is crucial for understanding its structure-activity relationship. The two primary techniques for this assignment are X-ray crystallography and Circular Dichroism (CD) spectroscopy.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. By employing anomalous dispersion effects, typically with the presence of a heavy atom in the structure or as a counter-ion in a salt, the absolute stereochemistry can be unambiguously determined. This method provides a detailed three-dimensional map of the molecule's electron density, revealing the precise spatial arrangement of its atoms.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. Alternatively, the exciton (B1674681) chirality method can be used if the molecule contains two or more interacting chromophores. The sign of the Cotton effect in the CD spectrum can be correlated to a specific absolute configuration based on established rules. For instance, in the exciton-coupled circular dichroism (ECCD) of complexes formed between chiral guests and an achiral host, the sign of the observed CD couplet can indicate the absolute stereochemistry of the guest molecule. nih.gov

The following table compares the primary methods for absolute configuration assignment.

| Technique | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute configuration. | Requires a suitable single crystal of the compound. |

| Circular Dichroism | Differential absorption of circularly polarized light. | Can be used on samples in solution; requires small sample quantities. | May require theoretical calculations or reference compounds for unambiguous assignment. nih.gov |

Factors Influencing Stereoselectivity in Synthetic Processes (e.g., Solvent Effects, Temperature, Additives)

The stereochemical outcome of synthetic reactions that produce this compound is governed by a variety of factors. Careful control of these parameters is essential to achieve high levels of stereoselectivity, leading to the desired enantiomer or diastereomer in excess.

Solvent Effects:

The solvent can play a crucial role in influencing the stereoselectivity of a reaction. It can affect the stability of transition states, the solubility of reactants and catalysts, and the aggregation state of reagents. Polar solvents may stabilize charged intermediates and transition states differently than nonpolar solvents, thereby altering the energy difference between diastereomeric transition states and influencing the product ratio.

Temperature:

Temperature has a significant impact on stereoselectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the pathways leading to different stereoisomers determines the product ratio. Lowering the reaction temperature generally increases stereoselectivity, as it amplifies the effect of small differences in activation enthalpy (ΔΔH‡) between the diastereomeric transition states.

Additives:

The presence of additives, such as Lewis acids, bases, or salts, can profoundly influence the stereochemical course of a reaction. Additives can coordinate to reactants or catalysts, altering their steric and electronic properties. This can lead to a more organized and rigid transition state, enhancing facial selectivity and increasing the stereoisomeric purity of the product. For example, in metal-catalyzed reactions, the nature of the ligands coordinated to the metal center is a primary determinant of stereoselectivity.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Aminocyclopropyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural picture can be assembled.

The ¹H NMR spectrum of (1-Aminocyclopropyl)(phenyl)methanol is expected to exhibit distinct signals corresponding to each unique proton environment. The phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The methine proton (CH-OH) attached to the phenyl and hydroxyl groups would likely resonate as a singlet or a multiplet in the region of δ 4.5-5.5 ppm, with its exact shift and multiplicity influenced by hydrogen bonding and coupling to adjacent protons. The protons of the cyclopropyl (B3062369) ring are diastereotopic and would present as complex multiplets in the upfield region (δ 0.5-1.5 ppm) due to geminal and vicinal coupling. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Methine-H (CHOH) | 4.5 - 5.5 | Singlet / Multiplet |

| Amine-H (NH₂) | Variable (Broad) | Singlet |

| Hydroxyl-H (OH) | Variable (Broad) | Singlet |

Note: These are predicted values and actual experimental data may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl carbons would show multiple signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the methine group) appearing at a distinct chemical shift. The methine carbon (CH-OH) would be expected in the range of δ 70-80 ppm. The quaternary carbon of the cyclopropyl ring attached to the amino group would likely appear around δ 30-40 ppm, while the methylene (B1212753) carbons of the cyclopropyl ring would resonate at a higher field, typically δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | 135 - 145 |

| Phenyl-C | 120 - 130 |

| Methine-C (CHOH) | 70 - 80 |

| Cyclopropyl-C (quaternary) | 30 - 40 |

Note: These are predicted values and actual experimental data may vary.

To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled protons within the cyclopropyl ring and potentially between the methine proton and any adjacent protons if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for unequivocally assigning the signals of the methine C-H and the cyclopropyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons. It would be invaluable for piecing together the molecular structure by, for example, showing correlations from the methine proton to the ipso-carbon of the phenyl ring and to the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide critical information about the stereochemistry and conformation of the molecule, for instance, by showing correlations between the methine proton and specific protons on the phenyl and cyclopropyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H (hydroxyl) and N-H (amine) stretching vibrations. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol would likely be found in the 1000-1200 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H and N-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. In the analysis of this compound (C10H13NO), electron ionization (EI) would typically be employed. The initial event is the removal of an electron to form a molecular ion (M+•), whose m/z value corresponds to the molecular weight of the compound.

The molecular ion of this compound is inherently unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum displays a pattern of peaks, with the most abundant fragment ion designated as the base peak. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radicals.

For this compound, several key fragmentation patterns can be predicted based on its structure, which includes a benzyl (B1604629) alcohol moiety and an aminocyclopropyl group. Common fragmentation behaviors for related structures like amines and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and loss of small neutral molecules. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring is highly probable, leading to the formation of a stable, resonance-stabilized phenyl(hydroxy)methyl cation (m/z 107). Alternatively, cleavage of the bond between the carbinol carbon and the phenyl ring would yield a 1-aminocyclopropyl-methanol cation (m/z 88).

Loss of Water: The molecular ion could lose a neutral water molecule (18 Da), a common fragmentation for alcohols, resulting in an ion at m/z 145.

Phenyl Cation Formation: Cleavage can lead to the formation of the phenyl cation (C6H5+) at m/z 77.

Tropylium (B1234903) Ion Formation: A common rearrangement in benzyllic systems can lead to the formation of the highly stable tropylium ion (C7H7+) at m/z 91. youtube.com

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo cleavage, leading to various smaller fragments.

The relative abundance of these fragments provides a unique fingerprint for the molecule's structure.

| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Proposed Origin |

|---|---|---|---|

| Molecular Ion | [C10H13NO]+• | 163 | Parent Molecule |

| Loss of Water | [C10H11N]+• | 145 | M+• - H2O |

| Phenyl(hydroxy)methyl cation | [C7H7O]+ | 107 | Alpha-cleavage |

| Tropylium ion | [C7H7]+ | 91 | Rearrangement |

| Phenyl cation | [C6H5]+ | 77 | Fragmentation of the phenyl group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion and its fragments.

The exact mass is unique to a specific elemental composition. For this compound, the molecular formula is C10H13NO. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass is 163.09971 Da. An HRMS measurement confirming this exact mass would unambiguously validate the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a multi-stage technique that provides deeper structural insights by establishing relationships between fragment ions. nih.govnih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum (a "parent" or "precursor" ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting "daughter" or "product" ions are then analyzed in a second mass spectrometer.

For this compound, the molecular ion (m/z 163) could be selected as the precursor ion. The resulting product ion spectrum would reveal which of the predicted fragments (e.g., m/z 107, 91, 77) are directly formed from the parent molecule. This process helps to confirm the proposed fragmentation pathways and provides definitive evidence for the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. iivs.org The absorption of UV-Vis radiation excites electrons from lower-energy molecular orbitals to higher-energy ones.

In this compound, the primary chromophore (the part of the molecule that absorbs light) is the phenyl group. The benzene (B151609) ring exhibits characteristic absorptions due to π → π* transitions of its conjugated system. wikipedia.org These transitions typically give rise to two main absorption bands: